2-Cyclopropyl-2-(4-methylphenyl)oxirane
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Overview
Description
2-Cyclopropyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C12H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclopropyl group and a 4-methylphenyl group attached to the oxirane ring. Oxiranes are important intermediates in organic synthesis due to their high reactivity and ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves the epoxidation of alkenes. The Corey-Chaykovsky epoxidation is a notable method, where a sulfur ylide is used to convert an alkene to an epoxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize alkenes to epoxides under mild conditions .
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(4-methylphenyl)oxirane can undergo various types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the oxirane ring, often catalyzed by acids, bases, or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Acids and bases: Used as catalysts in ring-opening reactions.
Peracids: Employed in the epoxidation of alkenes to form oxiranes.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Substituted alcohols: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Cyclopropyl-2-(4-methylphenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyloxirane: Similar structure but lacks the 4-methylphenyl group.
2-Cyclopropyl-2-methyloxirane: Similar structure with a methyl group instead of the 4-methylphenyl group.
Uniqueness
2-Cyclopropyl-2-(4-methylphenyl)oxirane is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-cyclopropyl-2-(4-methylphenyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)12(8-13-12)11-6-7-11/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNIZNGDIUPWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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